Distinct Mass Spectrometric Signature vs. N-Desmethyltoremifene
In HPLC-ESIMS analysis of toremifene metabolism, Toremifene N-Oxide exhibits a protonated molecular ion at m/z 422, which is 30 mass units higher than N-desmethyltoremifene (m/z 392) and identical to 4-hydroxytoremifene (m/z 422), necessitating MS/MS fragmentation for unambiguous identification [1]. This quantitative mass difference provides a direct, verifiable parameter for distinguishing between co-eluting or structurally similar impurities during method development and validation.
| Evidence Dimension | Protonated molecular ion [M+H]+ in positive-ion electrospray ionization mass spectrometry |
|---|---|
| Target Compound Data | m/z 422 |
| Comparator Or Baseline | N-Desmethyltoremifene: m/z 392 |
| Quantified Difference | Δ m/z = +30 Da |
| Conditions | HPLC-ESIMS analysis of in vitro toremifene metabolism in rat, mouse, and human liver microsomes; positive-ion electrospray ionization mode |
Why This Matters
This distinct mass-to-charge ratio enables specific, interference-free quantification of Toremifene N-Oxide in impurity profiling methods, which cannot be achieved using N-desmethyltoremifene reference standards.
- [1] Jones RM, et al. Toremifene metabolism in rat, mouse and human liver microsomes: identification of alpha-hydroxytoremifene by LC-MS. Biomed Chromatogr. 2002 Aug;16(5):361-3. doi: 10.1002/bmc.171. PMID: 12210510. View Source
